(5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The resulting bromo-triazole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Aldehydes or ketones are reacted with the methanamine group in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.
Condensation Reactions: Products include imines or Schiff bases formed from the reaction with aldehydes or ketones.
Scientific Research Applications
(5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe or ligand in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methanamine group can form hydrogen bonds or electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound without the bromine and methanamine groups.
5-Amino-1H-1,2,4-triazole: A similar compound with an amino group instead of the bromine atom.
(5-Chloro-1H-1,2,4-triazol-3-yl)methanamine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(5-Bromo-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. The bromine atom can participate in substitution reactions, while the methanamine group enhances the compound’s binding interactions with biological targets.
Properties
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4.ClH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSLQNYOGRYCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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